molecular formula C32H26N4O2 B1647940 コニバプタン-d4 CAS No. 1129433-63-1

コニバプタン-d4

カタログ番号 B1647940
CAS番号: 1129433-63-1
分子量: 502.6 g/mol
InChIキー: IKENVDNFQMCRTR-OCOLLXALSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[4-[(4,5-dihydro-2-methylimidazo4,5-dbenzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1’-biphenyl]-2-carboxamide” is also known as Conivaptan hydrochloride . It has an empirical formula of C32H26N4O2 · HCl and a molecular weight of 535.04 .


Synthesis Analysis

The synthesis of imidazo compounds, which are important fused bicyclic 5–6 heterocycles, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its IUPAC Standard InChI: InChI=1S/C10H12N2/c1-2-4-9 (5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2, (H,11,12) .


Chemical Reactions Analysis

Imidazopyridine, a key component of the compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is synthesized from easily available chemicals, making it desirable for use in various branches of chemistry .


Physical And Chemical Properties Analysis

The compound is a bioactive small molecule . More specific physical and chemical properties are not provided in the search results.

科学的研究の応用

低ナトリウム血症の治療

コニバプタン-d4は、コニバプタンとしても知られており、非ペプチドのV1AおよびV2バソプレシン受容体拮抗薬です . 入院患者のユーボレミック低ナトリウム血症の治療に承認されています . この薬は、血清ナトリウムの増加と水のクリアランスに有効です . 患者が標準的な管理に反応していない場合、急性期の難治性低ナトリウム血症の治療のための新しい選択肢を提供します .

心不全の治療

This compoundは、急性心不全の悪化と慢性心不全の治療に評価されています . この薬の安全性は完全に確立されていませんが、一般的に経口および静脈内投与の臨床試験で良好に忍容されています。 投与 .

容積恒常性

This compoundは、腎臓からの水の排泄速度に影響を与えることで、体内の容積恒常性に役割を果たします . これは、低血容量、低血圧、および浸透圧の変化に応じて、視床下部視神経系で産生されます .

さまざまな疾患状態の治療

AVPのレベルの上昇は、抗利尿ホルモン分泌不適切症候群(SIADH)、肝硬変、副腎不全、慢性心不全(HF)などのさまざまな疾患状態で見られ、血管収縮、体液貯留、ユーボレミックまたはハイパーボレミック低ナトリウム血症につながる可能性があります . This compoundは、これらの状態の治療に使用できます .

尿量増加

This compoundは、特に治療開始後最初の24〜48時間に、尿量と遊離水のクリアランスの用量依存的な増加を引き起こすことが観察されています .

体液制限の必要性の低下

This compoundは、体液制限の必要性の低下と関連付けられています .

作用機序

Target of Action

Conivaptan-d4, also known as N-[4-[(4,5-dihydro-2-methylimidazo4,5-dbenzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1’-biphenyl]-2-carboxamide, is a non-peptide, dual antagonist of arginine vasopressin (AVP) V1A and V2 receptors . These receptors play a crucial role in the regulation of water and electrolyte balance .

Mode of Action

The compound exhibits nanomolar affinity for human arginine vasopressin V1A and V2 receptors in vitro . This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water .

Biochemical Pathways

The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney . These receptors help to maintain plasma osmolality within the normal range by increasing the permeability of the renal collecting ducts to water . Vasopressin also causes vasoconstriction through its actions on vascular 1A receptors .

Pharmacokinetics

The pharmacokinetics of intravenous conivaptan have been studied in patients with hepatic or renal impairment . The primary pharmacokinetic parameters used to assess the effect of hepatic and renal impairment on conivaptan pharmacokinetics were area under the plasma conivaptan concentration–time curve from time 0 to infinity (AUC ∞), plasma conivaptan concentration at the end of the 20-mg loading dose (C LD), and plasma conivaptan concentration at the end of the second day 20-mg/24-h continuous infusion (C 48) .

Result of Action

The predominant pharmacodynamic effect of conivaptan in the treatment of hyponatremia is through its V2 antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .

Action Environment

The level of AVP in circulating blood is critical for the regulation of water and electrolyte balance and is usually elevated in both euvolemic and hypervolemic hyponatremia . Environmental factors such as the patient’s hydration status, sodium intake, and the presence of certain medical conditions (e.g., syndrome of inappropriate antidiuretic hormone, hypothyroidism, adrenal insufficiency, pulmonary disorders) can influence the compound’s action, efficacy, and stability .

特性

IUPAC Name

2-phenyl-N-[2,3,5,6-tetradeuterio-4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)/i15D,16D,17D,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKENVDNFQMCRTR-OCOLLXALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C)[2H])[2H])NC(=O)C5=CC=CC=C5C6=CC=CC=C6)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide
Reactant of Route 6
N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。